molecular formula C12H20O2 B15303926 6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one

6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one

Cat. No.: B15303926
M. Wt: 196.29 g/mol
InChI Key: LFILDXMNKNOZBX-UHFFFAOYSA-N
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Description

6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom. The presence of multiple methyl groups and an oxaspiro linkage makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in larger quantities. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxaspiro linkage or other parts of the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-Oxaspiro[3.5]nonan-2-one: This compound shares a similar spirocyclic structure but lacks the multiple methyl groups present in 6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one.

    6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: This compound includes an additional nitrogen atom in the spiro linkage, giving it different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of methyl groups and oxaspiro linkage. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

6,6,8,8-tetramethyl-7-oxaspiro[3.5]nonan-2-one

InChI

InChI=1S/C12H20O2/c1-10(2)7-12(5-9(13)6-12)8-11(3,4)14-10/h5-8H2,1-4H3

InChI Key

LFILDXMNKNOZBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(=O)C2)CC(O1)(C)C)C

Origin of Product

United States

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